

An In-depth Technical Guide to 2-Bromo-5nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Bromo-5-nitropyridine	
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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Bromo-5-nitropyridine**, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

2-Bromo-5-nitropyridine is a heterocyclic aromatic compound that serves as a versatile building block in organic chemistry.[1] Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C5H3BrN2O2
Molecular Weight	202.99 g/mol
CAS Number	4487-59-6
Appearance	Off-white to light yellow crystalline powder
Melting Point	139-141 °C
Solubility	Insoluble in water, soluble in polar organic solvents



Synthesis of 2-Bromo-5-nitropyridine

A prevalent and scalable method for the synthesis of **2-Bromo-5-nitropyridine** involves the oxidation of 2-amino-5-bromopyridine. This transformation is a critical step in creating the nitrosubstituted pyridine ring, essential for further functionalization.

Experimental Protocol: Oxidation of 2-amino-5-bromopyridine

This protocol outlines a common laboratory-scale synthesis of **2-Bromo-5-nitropyridine**.

Materials:

- 2-amino-5-bromopyridine
- Concentrated Sulfuric Acid (H₂SO₄)
- 30% Hydrogen Peroxide (H₂O₂)
- Ice
- Deionized Water
- · Standard laboratory glassware
- Magnetic stirrer and stir bar
- · Ice bath

Procedure:

- In a flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid. The amount of sulfuric acid should be 4-6 times the weight of the amine.[2]
- Cool the mixture in an ice bath to maintain a temperature below 20 °C.[2]

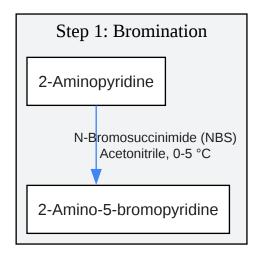


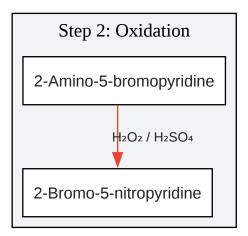
- Slowly add 30% hydrogen peroxide to the cooled solution over a period of one hour.[2] The molar equivalent of H₂O₂ should be approximately 1.3 times that of the 2-amino-5bromopyridine.[2]
- After the addition is complete, continue stirring the reaction mixture. The reaction may require up to 40 hours at 20 °C for full conversion.[2]
- Upon completion of the reaction, carefully pour the reaction mixture over ice.
- The precipitate, which is **2-Bromo-5-nitropyridine**, is then collected by vacuum filtration.
- Wash the collected solid with cold deionized water to remove any residual acid.
- Dry the product under vacuum to obtain the final crystalline solid.

Synthetic Workflow

The synthesis of **2-Bromo-5-nitropyridine** from 2-aminopyridine can be visualized as a two-step process. The initial step involves the bromination of 2-aminopyridine to regionselectively produce 2-amino-5-bromopyridine, which is then oxidized to the final product.







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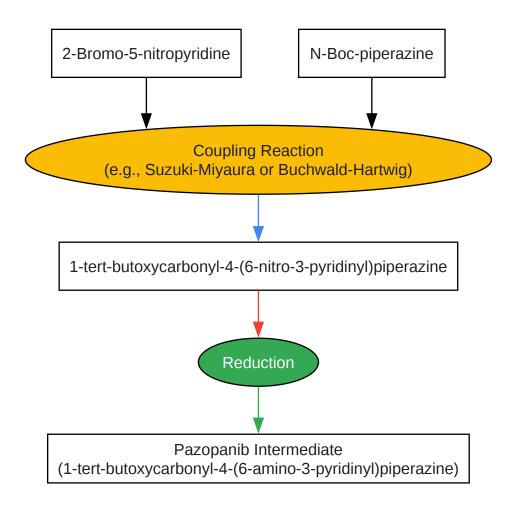
Caption: Synthetic pathway for **2-Bromo-5-nitropyridine**.

Applications in Drug Development

2-Bromo-5-nitropyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactivity of the bromine atom, which can be displaced through various cross-coupling reactions, and the nitro group, which can be reduced to an amine, providing a point for further molecular elaboration.[1]

A notable application is in the synthesis of intermediates for the anticancer drug Pazopanib.[3] The workflow involves the reaction of **2-Bromo-5-nitropyridine** with a protected piperazine derivative, followed by the reduction of the nitro group.





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Caption: Synthesis of a Pazopanib intermediate.

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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018158#2-bromo-5-nitropyridine-molecular-weight-and-formula]

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